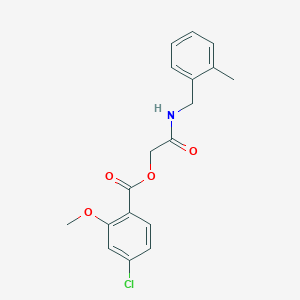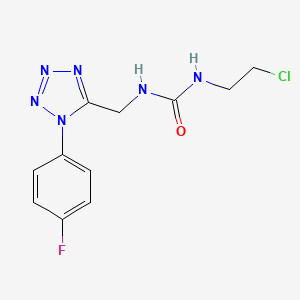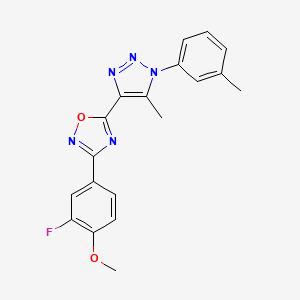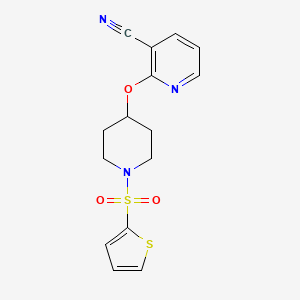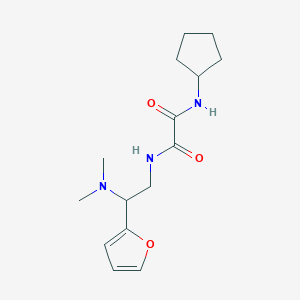
N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide, also known as CPOX, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxalamides and has been shown to have unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. By inhibiting COX-2, N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide reduces inflammation and pain. Additionally, N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the activation of antioxidant genes and the protection of cells from oxidative stress.
Biochemical and Physiological Effects:
N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to increase the expression of antioxidant genes. Additionally, N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide has been shown to reduce oxidative stress and to protect neurons from cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide is its specificity for COX-2 inhibition, which reduces the risk of side effects associated with non-specific COX inhibitors. Additionally, N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide is its poor water solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide. One potential area of research is the development of more water-soluble formulations of N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide, which would make it easier to administer in experimental settings. Additionally, further studies are needed to determine the optimal dosing and administration of N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide for various applications, such as the treatment of chronic pain or neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action of N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide and to identify potential therapeutic targets for this compound.
Métodos De Síntesis
The synthesis of N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide involves the reaction of cyclopentylamine with furfurylamine in the presence of oxalyl chloride. The resulting product is then treated with dimethylamine to yield the final product, N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide. This synthesis method has been optimized to ensure a high yield of pure N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide.
Aplicaciones Científicas De Investigación
N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide has been used in various scientific research applications due to its unique properties. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, N1-cyclopentyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and cell death.
Propiedades
IUPAC Name |
N'-cyclopentyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-18(2)12(13-8-5-9-21-13)10-16-14(19)15(20)17-11-6-3-4-7-11/h5,8-9,11-12H,3-4,6-7,10H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRUOQBYCUIWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1CCCC1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[5.5]undecan-5-amine](/img/structure/B2705991.png)
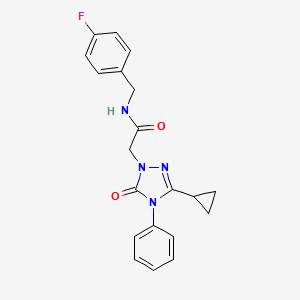
![Ethyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2705996.png)
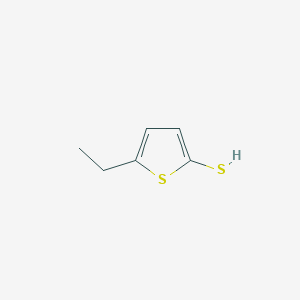
![1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol](/img/structure/B2705999.png)
![1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B2706001.png)
![1-[4-[2-(4-Fluorophenoxy)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2706003.png)
![N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide](/img/structure/B2706004.png)
